molecular formula C24H22N2O3S B11561391 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B11561391
M. Wt: 418.5 g/mol
InChI Key: ICLWHIVVBVBPMI-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and dimethylphenoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O3S/c1-15-8-10-20(16(2)12-15)29-14-23(27)25-19-13-17(9-11-21(19)28-3)24-26-18-6-4-5-7-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

ICLWHIVVBVBPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)C

Origin of Product

United States

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